Oxytocin citrate
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Overview
Description
Oxytocin citrate is a synthetic derivative of oxytocin, a naturally occurring hormone and neuropeptide. Oxytocin is primarily known for its role in childbirth and lactation, where it stimulates uterine contractions and milk ejection. This compound combines oxytocin with citric acid to enhance its stability and solubility for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxytocin citrate is synthesized through solid-phase peptide synthesis, a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of oxytocin involves the formation of a disulfide bond between two cysteine residues, which is crucial for its biological activity .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. The purified peptide is then combined with citric acid to form this compound. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Oxytocin citrate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in oxytocin can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amino groups in oxytocin can undergo acylation or alkylation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents under acidic conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Acylated or alkylated derivatives of oxytocin
Scientific Research Applications
Oxytocin citrate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in social bonding, stress regulation, and behavioral studies.
Medicine: Used in obstetrics to induce labor and control postpartum hemorrhage.
Industry: Utilized in the development of stable peptide formulations for pharmaceutical applications .
Mechanism of Action
Oxytocin citrate exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. Upon binding, it activates a signaling cascade that leads to an increase in intracellular calcium levels. This calcium influx triggers the contraction of smooth muscle cells in the uterus and mammary glands. Additionally, oxytocin influences social behavior and emotional regulation by acting on specific brain regions .
Comparison with Similar Compounds
Similar Compounds
Vasopressin: Another neuropeptide with similar structure but different physiological effects, primarily involved in water retention and blood pressure regulation.
Carbetocin: A synthetic analog of oxytocin with a longer half-life, used for similar medical applications.
Desmopressin: A synthetic analog of vasopressin, used to treat diabetes insipidus and bedwetting
Uniqueness of Oxytocin Citrate
This compound is unique due to its enhanced stability and solubility compared to oxytocin alone. The addition of citric acid helps to maintain the peptide’s activity and prolong its shelf life, making it more suitable for pharmaceutical formulations .
Properties
CAS No. |
74499-03-9 |
---|---|
Molecular Formula |
C49H74N12O19S2 |
Molecular Weight |
1199.3 g/mol |
IUPAC Name |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C43H66N12O12S2.C6H8O7/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1 |
InChI Key |
BVNZZOQHXXRKBW-BXUJZNQYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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